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Compound of Interest

Compound Name: 3,4-Dimethylbenzoic acid

Cat. No.: B181350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computationally modeled properties of 3,4-
dimethylbenzoic acid with its experimentally determined values. The aim is to offer a clear

perspective on the accuracy and utility of predictive computational models in the context of

drug discovery and chemical research, with supporting data and methodologies.

Data Presentation: Predicted vs. Experimental
Properties
The following tables summarize the quantitative data for 3,4-dimethylbenzoic acid, comparing

values derived from computational models against those confirmed by laboratory experiments.

Table 1: Computationally Predicted Properties of 3,4-Dimethylbenzoic Acid
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Property Predicted Value Computational Source

Molecular Weight 150.17 g/mol Cactvs 3.4.8.18 (PubChem)[1]

Exact Mass 150.068079557 Da PubChem 2.2[1]

Hydrogen Bond Donor Count 1 Cactvs 3.4.8.18 (PubChem)[1]

Hydrogen Bond Acceptor

Count
2 Cactvs 3.4.8.18 (PubChem)[1]

Rotatable Bond Count 1 Cactvs 3.4.8.18 (PubChem)[1]

Boiling Point 271.51°C (estimate) ChemBK[2]

Density 1.0937 (estimate) ChemBK[2]

Vapor Pressure 0.000728 mmHg at 25°C ChemBK[2]

Refractive Index 1.5188 (estimate) ChemBK[2]

Table 2: Experimental Properties of 3,4-Dimethylbenzoic Acid

Property Experimental Value Source

Physical Description
Solid, white to beige crystalline

powder

Human Metabolome Database

(HMDB)[1], ChemicalBook[3]

Melting Point 163-165 °C[2][3], 165 °C[1] Multiple Sources

Solubility 0.129 mg/mL (in water)
Human Metabolome Database

(HMDB)[1][2]

Solubility (in DMSO) 88 mg/mL TargetMol[4]

Comparison with Alternative Computational Models
The properties of benzoic acid and its derivatives are frequently analyzed using Quantitative

Structure-Activity Relationship (QSAR) models. These models correlate molecular structures

with physicochemical properties and biological activities. For instance, 2D and 3D-QSAR

models have been developed to understand the significance of lipophilic and aromatic

characteristics in the inhibitory potential of benzoic acid derivatives[5][6].
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Several software platforms are available for predicting molecular properties:

ACD/PhysChem Suite: This software provides structure-based calculations for properties like

pKa, logP, logD, and aqueous solubility[7]. It also allows for model training with experimental

data to improve predictions for novel chemical spaces[7].

Molinspiration Cheminformatics: This platform offers free online services for calculating key

molecular properties, including logP and polar surface area, and is widely cited in scientific

literature[8].

Machine Learning Tools: Newer tools like ChemXploreML are making advanced machine

learning for property prediction more accessible to chemists without requiring extensive

programming skills[9]. These tools can automate the process of translating molecular

structures into numerical data for property prediction[9].

The development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis

(CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has shown high

predictive accuracy for properties like the pKa of benzoic acid derivatives[10][11]. These

models provide insights that can guide the design of novel compounds with desired

characteristics[10].

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental data. Below are

protocols for key experiments cited.

1. Determination of Melting Point

Objective: To determine the temperature range over which the solid 3,4-dimethylbenzoic
acid transitions to a liquid.

Apparatus: Capillary tube melting point apparatus, thermometer, mortar and pestle, and

capillary tubes.

Procedure:
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A small, dry sample of 3,4-dimethylbenzoic acid is finely powdered using a mortar and

pestle.

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus alongside a

calibrated thermometer.

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature

approaches the expected melting point.

The temperature at which the first drop of liquid appears is recorded as the beginning of

the melting range.

The temperature at which the entire sample has turned into a clear liquid is recorded as

the end of the melting range.

This process is typically repeated to ensure accuracy.

2. Determination of Aqueous Solubility

Objective: To quantify the concentration of 3,4-dimethylbenzoic acid in water at saturation.

Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath,

filtration system (e.g., syringe filters), and a method for quantification such as High-

Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Procedure:

An excess amount of 3,4-dimethylbenzoic acid is added to a known volume of deionized

water in a sealed flask.

The flask is placed in a constant temperature shaker bath (e.g., at 25°C) and agitated for a

sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

After shaking, the suspension is allowed to settle.
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A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter

(e.g., 0.45 µm) to remove any undissolved solid.

The concentration of 3,4-dimethylbenzoic acid in the clear filtrate is then determined

using a pre-calibrated analytical method (e.g., HPLC).

The experiment is performed in triplicate to ensure the reliability of the results.

Visualization of Computational and Experimental
Workflow
The following diagram illustrates a typical workflow for integrating computational modeling with

experimental validation in chemical research.
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Caption: Workflow for computational modeling and experimental validation of chemical

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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